1,3-Di-tert-butyl-2-[2-(ethenyloxy)ethoxy]benzene
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Overview
Description
1,3-Di-tert-butyl-2-[2-(ethenyloxy)ethoxy]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with two tert-butyl groups and an ethoxyethene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butyl-2-[2-(ethenyloxy)ethoxy]benzene typically involves the alkylation of benzene derivatives. One common method is the reaction of benzene with tert-butyl chloride in the presence of anhydrous aluminum chloride as a catalyst . The ethoxyethene group can be introduced through a subsequent reaction involving ethylene oxide and a suitable base.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3-Di-tert-butyl-2-[2-(ethenyloxy)ethoxy]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Anhydrous aluminum chloride for Friedel-Crafts alkylation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1,3-Di-tert-butyl-2-[2-(ethenyloxy)ethoxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of aromatic hydrocarbons on biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Di-tert-butyl-2-[2-(ethenyloxy)ethoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl groups can influence the compound’s binding affinity and specificity. The ethoxyethene group may participate in electron-donating or withdrawing interactions, affecting the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
1,3-Di-tert-butylbenzene: Lacks the ethoxyethene group, making it less reactive in certain chemical reactions.
1,4-Di-tert-butyl-2,5-bis(2-methoxyethoxy)benzene: Contains additional methoxyethoxy groups, which can enhance its solubility and reactivity.
Uniqueness
1,3-Di-tert-butyl-2-[2-(ethenyloxy)ethoxy]benzene is unique due to the presence of both tert-butyl and ethoxyethene groups, which confer distinct chemical and physical properties. These structural features make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
249562-81-0 |
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Molecular Formula |
C18H28O2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
1,3-ditert-butyl-2-(2-ethenoxyethoxy)benzene |
InChI |
InChI=1S/C18H28O2/c1-8-19-12-13-20-16-14(17(2,3)4)10-9-11-15(16)18(5,6)7/h8-11H,1,12-13H2,2-7H3 |
InChI Key |
WLYGVQOQVQPFLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)OCCOC=C |
Origin of Product |
United States |
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